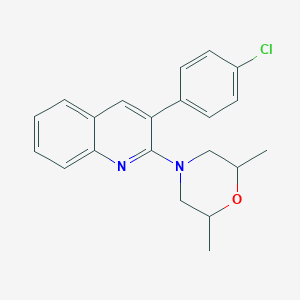

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline (3-4C-2-2DMQ) is a synthetic compound that has been used in a wide range of scientific research applications. It is a quinoline derivative and has a number of interesting properties that make it an attractive choice for laboratory experiments.

Aplicaciones Científicas De Investigación

Catalyst Design for Pharmaceutical Synthesis : Quinolines, like the compound , are significant in the pharmaceutical industry as they are common pharmacophores in FDA-approved drugs. Research by Wendlandt and Stahl (2014) highlights the design of new catalysts for the oxidative dehydrogenation of tetrahydroquinolines to quinolines, a process that is efficient under ambient conditions (Wendlandt & Stahl, 2014).

Anticancer and Kinase Inhibitory Properties : Boschelli et al. (2001) explored quinoline derivatives as inhibitors of Src kinase activity, a target in cancer research. They found that specific quinoline derivatives exhibited potent inhibitory effects on Src kinase and Src-mediated cell proliferation (Boschelli et al., 2001).

Fluorescent Properties and Biochemical Applications : Aleksanyan and Hambardzumyan (2013) investigated quinoline derivatives as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems. These derivatives are also explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Computational Analysis for Material Science : Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT/PCM calculations on similar quinoline compounds, providing insights into their molecular structure, spectroscopic characterization, and potential applications in material science, such as in nonlinear optical (NLO) properties (Wazzan, Al-Qurashi & Faidallah, 2016).

Corrosion Inhibition in Industrial Materials : Erdogan et al. (2017) studied the application of quinoline derivatives in corrosion inhibition, particularly on iron surfaces. Their computational study showed that these derivatives effectively inhibit corrosion, which is significant in industrial applications (Erdogan et al., 2017).

Synthesis for Antiparasitic and Kinase Inhibitors : Luo et al. (2015) highlighted a novel synthesis method for substituted quinolines, useful in creating biologically active compounds like antiparasitic agents and kinase inhibitors (Luo et al., 2015).

Propiedades

IUPAC Name |

4-[3-(4-chlorophenyl)quinolin-2-yl]-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-14-12-24(13-15(2)25-14)21-19(16-7-9-18(22)10-8-16)11-17-5-3-4-6-20(17)23-21/h3-11,14-15H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPXXDXDSQETEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2675115.png)

![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)